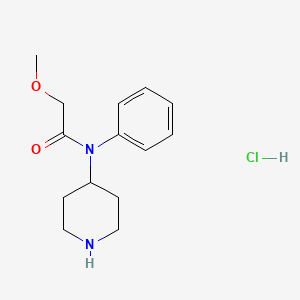
PTI-2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PTI-2 is a synthetic cannabinoid (CB) that contains the 1-pentyl-indole structure found in potent agonists of the central cannabinoid (CB1) receptor, like JWH 018, linked to a thiazole-based side chain. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Environmental Analysis : PTI-2 (hydrochloride) is used in environmental analysis, particularly for the detection and analysis of halogenated hydrocarbons in water. Zoccolillo et al. (2005) developed an analytical system combining purge-and-trap injection with gas chromatography and mass spectrometric detection (PTI-GC-MS) for the analysis of volatile chlorinated hydrocarbons and trihalomethanes in water, highlighting its application in environmental monitoring and drinking water analysis (Zoccolillo et al., 2005).
Photocatalysis : In the field of photocatalysis, PTI-2 (hydrochloride) has been used to enhance the degradation of pollutants. Yan et al. (2019) reported on a novel poly(triazine imide) hollow tube/ZnO heterojunction prepared by a molten salts method, demonstrating its effectiveness in degrading tetracycline hydrochloride under visible light irradiation (Yan et al., 2019).
Bio-Based Materials Degradation : Rowe et al. (2016) explored the hydrolytic degradation of bio-based polyesters, including poly(trimethylene itaconate) (PTI), in various pH environments. This study contributes to our understanding of the behavior of bio-based materials under different conditions, which is crucial for their application in sustainable materials science (Rowe et al., 2016).
Corrosion Protection : Hür et al. (2007) investigated the use of poly(aniline-co-2-toluidine) (co-PT) for corrosion protection of stainless steel. This research is significant in the context of developing protective coatings and materials for industrial applications (Hür et al., 2007).
Chemical Analysis Techniques : Liao et al. (2016) explored the use of purge and trap sample introduction (PTI) in lowering detection limits for volatile organic compounds in water. This research is relevant for enhancing the sensitivity of analytical techniques in environmental and chemical analysis (Liao et al., 2016).
Material Synthesis : Heymann et al. (2018) discussed an alternative synthesis for poly(triazine imide) (PTI), a carbon nitride material, and its photocatalytic properties. This research contributes to the field of material science, particularly in the synthesis and application of novel materials (Heymann et al., 2018).
Photocatalytic Performance Improvement : Duan et al. (2020) prepared 3D P-doped poly(triazine imide) (PTI) nanotubes, demonstrating their superior photocatalytic properties under visible-light irradiation. This study is important for the development of efficient photocatalysts (Duan et al., 2020).
Water Purification : Zhao et al. (2013) synthesized and characterized polytitanium tetrachloride (PTC) for water purification. Their research provides insights into the development of effective coagulants for water treatment (Zhao et al., 2013).
Propiedades
Nombre del producto |
PTI-2 (hydrochloride) |
|---|---|
Fórmula molecular |
C23H33N3OS · HCl |
Peso molecular |
436.1 |
InChI |
InChI=1S/C23H33N3OS.ClH/c1-5-6-9-12-26-16-21(20-10-7-8-11-22(20)26)23-24-19(17-28-23)15-25(18(2)3)13-14-27-4;/h7-8,10-11,16-18H,5-6,9,12-15H2,1-4H3;1H |
Clave InChI |
CTUGBODVZGSSRI-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=NC(CN(CCOC)C(C)C)=CS2)C3=CC=CC=C31.Cl |
Sinónimos |
N-Pentyl-3-thiazole-indole analog 2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



